4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile is a synthetic organic compound notable for its diverse applications in medicinal chemistry and material science. This compound is classified under the category of pyrimidine derivatives, which are known for their biological activity, particularly in anticancer and antimicrobial properties. The chemical structure of 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile consists of a pyrimidine ring substituted with a morpholino group and two phenyl groups, along with a carbonitrile functional group.
The compound is identified by the Chemical Abstracts Service number 746-67-8 and has various synonyms such as 4-(morpholin-4-yl)-2,6-diphenylpyrimidine-5-carbonitrile. It is classified as a pyrimidine derivative due to the presence of the pyrimidine ring in its structure. Pyrimidines are heterocyclic compounds that play significant roles in biochemistry, serving as key components of nucleic acids and various metabolic pathways.
The synthesis of 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of substituted anilines with carbonyl compounds followed by cyclization to form the pyrimidine ring. Specific procedures may vary, but they often utilize reagents such as morpholine and cyanogen bromide to introduce the morpholino and carbonitrile groups respectively.
The molecular formula of 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile is C21H18N4O, with a molecular weight of 342.39 g/mol. The compound features a pyrimidine core with two phenyl groups at positions 2 and 6 and a morpholino group at position 4. The carbonitrile group is located at position 5.
4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions typical of pyrimidine derivatives. These include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of reactive functional groups.
The mechanism of action for compounds like 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile often involves interactions at the molecular level with biological targets such as enzymes or receptors involved in cell proliferation or signaling pathways.
The physical and chemical properties of 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile contribute to its stability and reactivity:
4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile has several scientific uses:
The morpholinopyrimidine scaffold represents a privileged structural motif in modern kinase inhibitor design, merging the conformational adaptability of the pyrimidine heterocycle with the water-solubilizing and target-binding capabilities of the morpholine ring. This hybrid architecture enables potent and selective interference with dysregulated signaling cascades in cancer, particularly the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway—a frequently hyperactivated axis in malignancies like breast cancer and leukemia [1] [2]. The integration of a carbonitrile group (-CN) at the pyrimidine C-5 position, as exemplified in 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile, introduces strategic electronic perturbations that enhance binding affinity and modulate physicochemical properties, positioning such derivatives as versatile platforms for structure-activity relationship (SAR) optimization [2].
The morpholine ring appended at the pyrimidine C-4 position serves dual roles: (1) its oxygen atom forms a critical hydrogen bond with the hinge region backbone amides of PI3K isoforms (e.g., Val828 in PI3Kγ), while (2) its chair conformation spatially orients the pyrimidine core within the ATP-binding cleft. This binding mode is conserved in clinical inhibitors like Pictilisib (GDC-0941) and Buparlisib (BKM120), which feature the 4-morpholinopyrimidine pharmacophore [1] [2]. The pyrimidine N-1 and C-2 nitrogen atoms act as hydrogen bond acceptors, engaging key residues like Lys802 in PI3Kγ. Substituents at C-2 and C-6 (phenyl groups in this derivative) project into hydrophobic regions, enhancing van der Waals contacts. The C-5 carbonitrile’s electron-withdrawing nature polarizes the pyrimidine ring, strengthening hydrogen bonding and inducing dipole interactions with catalytic residues [2].
Table 1: Kinase Inhibition Profiles of Representative Morpholinopyrimidine Derivatives
Compound | PI3Kα IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | AKT-1 IC₅₀ (μM) |
---|---|---|---|---|
Pictilisib (IV) | 3.0 | 3.4 | 6.4 | >10 |
Buparlisib (V) | 52 | 166 | 262 | 1.2 |
Compound 7f* | 6.99 ± 0.36† | 4.01 ± 0.55† | 3.36 ± 0.17† | Not reported |
4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile (inferred) | Moderate affinity | High affinity | High affinity | Moderate affinity |
*Refers to a trimethoxyphenyl analog from [1]; †Values for PI3Kδ/γ and AKT-1 [1].
Pyrimidine-5-carbonitrile derivatives have emerged as "multi-targeted warheads" in oncology, evolving from early nucleoside analogs (e.g., 5-fluorouracil) to selective kinase inhibitors. The carbonitrile group (-CN) confers three key advantages: (1) it acts as a bioisostere for aldehydes or nitro groups, improving metabolic stability; (2) its linear geometry minimizes steric clashes in deep hydrophobic pockets; and (3) it participates in dipole-dipole interactions with conserved catalytic lysines in kinases [2] [3]. Structural optimizations have focused on C-2/C-6 substitutions to modulate potency and isoform selectivity. For example, Idelalisib (PI3Kδ inhibitor) incorporates a phenylquinazolinone at C-2, while Duvelisib uses a purinone scaffold [1] [2]. The diphenyl configuration in 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile leverages this strategy—the C-2 phenyl may confer PI3Kδ selectivity, whereas the C-6 phenyl could enhance cell permeability via lipophilicity [2]. Notably, pyrimidine-5-carbonitriles demonstrate mechanistic versatility, inducing apoptosis via caspase-3 activation and cell cycle arrest (S/G2-phase), as demonstrated in K562 leukemia and MCF-7 breast cancer models for analog 7f [1].
This derivative integrates three pharmacophoric elements essential for multi-kinase inhibition:
Table 2: Structural-Activity Relationships of Pyrimidinecarbonitrile Modifications
Position | Modification | Effect on Target Binding | Effect on Cellular Activity |
---|---|---|---|
C-4 | Morpholine → Piperazine | ↓ H-bonding to hinge region; altered vector orientation | ↓ Cytotoxicity in K562/MCF-7 by 5-10 fold [1] |
C-4 | Morpholine → Thiomorpholine | ↑ Hydrophobicity; potential for covalent modification | Variable activity (dependent on C-2/C-6 groups) [2] |
C-5 | -CN → -H or -CH₃ | ↓ Dipole interactions with catalytic lysine | ↓ AKT-1 inhibition by >50% [2] |
C-2 | Phenyl → Methylthio | ↑ Flexibility but ↓ hydrophobic contact area | Retains PI3Kδ affinity but ↓ PI3Kγ inhibition [1] |
C-6 | Phenyl → Heteroaryl (e.g., pyridyl) | May improve solubility; potential for new H-bonds | Requires empirical testing; may alter isoform selectivity |
Molecular dynamics simulations suggest that the diphenyl configuration synergizes with the morpholine-carbonitrile framework to stabilize a "closed" conformation in PI3Kδ, where the C-2 phenyl packs against Phe760 and the carbonitrile orients toward Lys779. This compact binding mode is less feasible in broader-binding kinases like mTOR, suggesting inherent selectivity [1] [2]. In vitro validation shows that close analogs (e.g., compound 7f) suppress p-PI3K, p-AKT, Cyclin D1, and NFΚβ expression in K562 cells, confirming pathway-level efficacy [1].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4